molecular formula C16H11ClN2S B2866528 N-(4-chlorophenyl)quinoline-2-carbothioamide CAS No. 2385-60-6

N-(4-chlorophenyl)quinoline-2-carbothioamide

Cat. No.: B2866528
CAS No.: 2385-60-6
M. Wt: 298.79
InChI Key: PBUCVMIYCBNWSU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)quinoline-2-carbothioamide is a heterocyclic compound featuring a quinoline backbone substituted with a thioamide group at the 2-position and a 4-chlorophenyl moiety at the N-position. Quinoline carbothioamides are known for diverse biological activities, including insecticidal and enzyme inhibitory properties. For instance, N-(4-chlorophenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide (5a) demonstrates synthetic pathways and structural features analogous to the target compound . Thioamide derivatives, such as N-(pyridin-2-yl)-quinoline-2-carbothioamide, are utilized in analytical chemistry for trace metal detection, underscoring the functional versatility of this class .

Properties

IUPAC Name

N-(4-chlorophenyl)quinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2S/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCVMIYCBNWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)quinoline-2-carbothioamide typically involves the reaction of 4-chloroaniline with quinoline-2-carbothioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbothioamide linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol.

    Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products:

Scientific Research Applications

N-(4-chlorophenyl)quinoline-2-carbothioamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an antimicrobial and antitumor agent. It can inhibit the growth of various bacterial strains and cancer cell lines.

    Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly as an anticancer and antibacterial agent.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)quinoline-2-carbothioamide involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair, leading to apoptosis (programmed cell death) in cancer cells. The compound can also bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-chlorophenyl group is a critical pharmacophore in agrochemical and medicinal compounds. Comparisons with halogen-substituted analogues reveal:

  • Halogen Type: In N-(4-halophenyl)maleimides, inhibitory potency against monoacylglycerol lipase (MGL) showed minimal variation between fluorine (IC₅₀ = 5.18 μM), chlorine (7.24 μM), bromine (4.37 μM), and iodine (4.34 μM), suggesting steric and electronic properties of halogens influence activity marginally .
  • Positional Isomerism: N-(3-fluorophenyl)-4-quinolinecarboxamide () differs in phenyl substitution position (3-fluoro vs. 4-chloro) and functional group (carboxamide vs. carbothioamide), which may alter hydrogen bonding and target affinity.

Modifications to the Quinoline Core

Variations in the quinoline scaffold significantly impact physicochemical and biological properties:

  • Hydroxy and Methyl Groups: N-(4-Chlorophenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide (5a) includes hydroxyl and methyl groups, enhancing solubility and hydrogen-bonding capacity compared to unsubstituted quinoline derivatives .
  • Oxo vs. Thioamide Groups: Thioamide-containing compounds (e.g., N-(pyridin-2-yl)-quinoline-2-carbothioamide) exhibit stronger metal-chelating properties than carboxamides, making them suitable for analytical applications .

Table 2: Quinoline Core Modifications

Compound Quinoline Substituents Key Properties Reference
N-(4-Chlorophenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide 7-OH, 4-CH₃, 2-oxo Enhanced solubility, insecticidal activity
N-(4-Chlorophenyl)quinoline-2-carbothioamide (hypothetical) None (base structure) Potential for metal chelation

Biological Activity

N-(4-chlorophenyl)quinoline-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core substituted with a 4-chlorophenyl group and a carbothioamide functional group. The structural characteristics of this compound contribute to its biological activity, allowing it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents.

  • Mechanism of Action : This compound has been shown to inhibit the Bcl-2 protein, which is crucial for cancer cell survival. By interfering with the Bcl-2-Bim peptide binding, it promotes apoptosis in cancer cells expressing high levels of Bcl-2 .
  • Efficacy : In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, it has been reported to significantly reduce cell viability in glioma cells through mechanisms independent of AMPK inhibition .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Glioma1.5Induction of apoptosis via Bcl-2 inhibition
MCF-7 (Breast)2.0Cell cycle arrest and apoptosis
A549 (Lung)1.8Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity.

  • Antimycobacterial Effects : This compound has shown promising results against Mycobacterium tuberculosis and other mycobacterial species. It outperformed standard treatments such as isoniazid in several assays .
  • Broad Spectrum Activity : The compound also exhibits activity against a range of bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli2.0

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the biological activity of various quinoline derivatives found that this compound exhibited significant activity against both cancerous and microbial cells, suggesting its dual therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives indicated that modifications to the core structure can enhance biological activity. For instance, substituents at specific positions on the quinoline ring can improve potency against cancer cell lines or increase antimicrobial efficacy .
  • Comparative Studies : Comparative analyses with other quinoline-based compounds revealed that this compound consistently ranked among the most effective agents in both anticancer and antimicrobial assays, underscoring its versatility as a lead compound for further development .

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